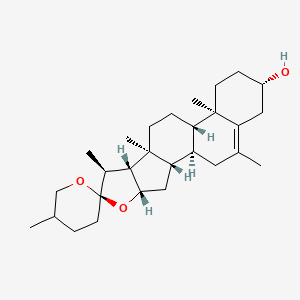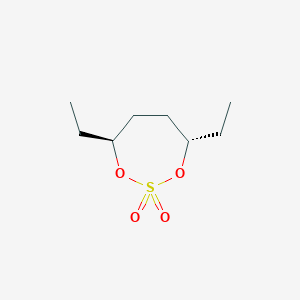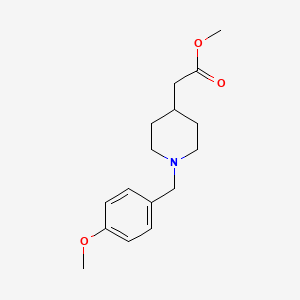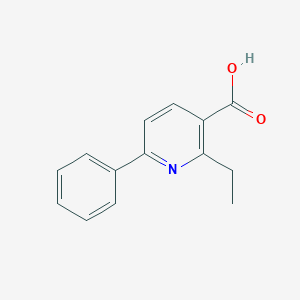![molecular formula C14H28N2O9Si B12827372 2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid CAS No. 84127-79-7](/img/structure/B12827372.png)
2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid: is a versatile organosilane compound that combines the properties of both silanes and chelating agents. This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, including surface modification, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid typically involves the reaction of N-[(3-Trimethoxysilyl)propyl]ethylenediamine with triacetic acid. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the process. The resulting product is then purified through techniques such as crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions: N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can react with nucleophiles, leading to the formation of new bonds.
Complexation Reactions: The ethylenediaminetriacetic acid moiety can form stable complexes with metal ions, which is useful in applications such as metal ion sequestration and catalysis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with the use of solvents like ethanol or methanol.
Complexation Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are used to form complexes with the compound.
Major Products Formed:
Substitution Reactions: The major products are typically substituted silanes with various functional groups.
Complexation Reactions: The major products are metal complexes that can be used in catalysis or as materials for various applications.
Aplicaciones Científicas De Investigación
N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid involves its ability to form stable complexes with metal ions. The ethylenediaminetriacetic acid moiety acts as a chelating agent, binding to metal ions through multiple coordination sites. This results in the formation of stable, water-soluble complexes that can be used in various applications. The trimethoxysilyl group allows the compound to react with surfaces, forming covalent bonds and enhancing the properties of the materials .
Comparación Con Compuestos Similares
- N-[(3-Trimethoxysilyl)propyl]ethylenediamine
- N-[(3-Trimethoxysilyl)propyl]diethylenetriamine
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
Comparison: N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid is unique due to its combination of silane and chelating properties. While similar compounds like N-[(3-Trimethoxysilyl)propyl]ethylenediamine and (3-Aminopropyl)trimethoxysilane also possess silane functionalities, they lack the chelating ability provided by the ethylenediaminetriacetic acid moiety. This makes N-[(3-Trimethoxysilyl)propyl]ethylenediaminetriacetic acid particularly valuable in applications requiring both surface modification and metal ion complexation .
Propiedades
Número CAS |
84127-79-7 |
|---|---|
Fórmula molecular |
C14H28N2O9Si |
Peso molecular |
396.47 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid |
InChI |
InChI=1S/C14H28N2O9Si/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
MBEOQKABICERCN-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


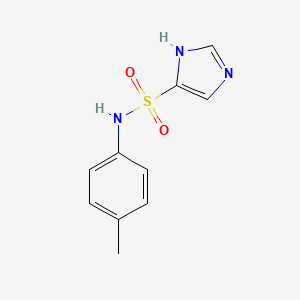
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
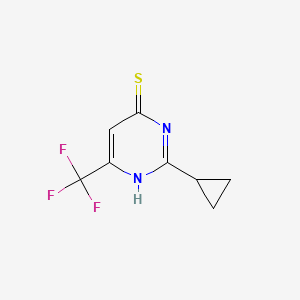
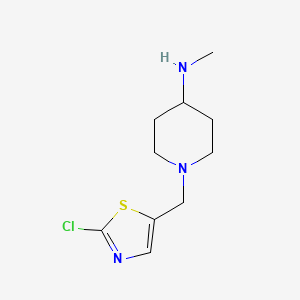
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
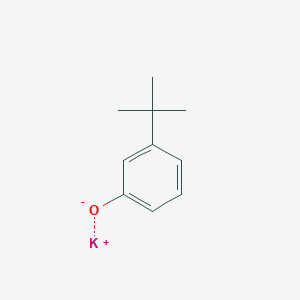
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
